7-Oxabicyclo[4.1.0]heptane-1-carbaldehyde
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Overview
Description
7-Oxabicyclo[4.1.0]heptane-1-carbaldehyde: is a bicyclic organic compound with the molecular formula C7H10O2. It is a derivative of 7-Oxabicyclo[4.1.0]heptane, featuring an aldehyde functional group. This compound is known for its unique structure, which includes a three-membered oxirane ring fused to a six-membered cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Baeyer-Villiger Oxidation: One of the common methods to synthesize 7-Oxabicyclo[4.1.0]heptane-1-carbaldehyde is through the Baeyer-Villiger oxidation of 7-oxabicyclo[2.2.1]heptan-2-ones.
Diels-Alder Reaction: Another method involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles, followed by subsequent functional group transformations.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Baeyer-Villiger oxidation processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 7-Oxabicyclo[4.1.0]heptane-1-carbaldehyde can undergo oxidation reactions to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
7-Oxabicyclo[4.1.0]heptane-1-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of polymers and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Oxabicyclo[4.1.0]heptane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound’s unique structure allows it to participate in specific reactions that can modulate biological pathways, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A related compound with a similar bicyclic structure but different functional groups.
Cyclohexene oxide: Another bicyclic compound with an oxirane ring, used in similar applications.
1,2-Epoxycyclohexane: A compound with an epoxide ring, often used in polymer chemistry.
Uniqueness
7-Oxabicyclo[4.1.0]heptane-1-carbaldehyde stands out due to its unique combination of a bicyclic structure and an aldehyde functional group. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
105929-75-7 |
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Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
7-oxabicyclo[4.1.0]heptane-1-carbaldehyde |
InChI |
InChI=1S/C7H10O2/c8-5-7-4-2-1-3-6(7)9-7/h5-6H,1-4H2 |
InChI Key |
LIEHUKGXYCBIKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C(C1)O2)C=O |
Origin of Product |
United States |
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